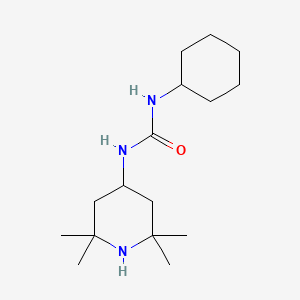
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea" is a chemical compound with a complex structure that involves urea derivatives. It is associated with a wide range of synthetic methods and chemical properties that make it a subject of interest in various chemical research fields.
Synthesis Analysis
The synthesis of similar urea derivatives often involves the direct addition reaction of amines to isocyanates at room temperature without a catalyst, yielding monomers characterized by different substituents (Jiang-qing Pan et al., 1994). Additionally, aryl migration within lithiated urea derivatives of tetrahydropyridines has been observed, leading to the formation of various substituted piperidine derivatives (Michael B. Tait et al., 2015).
Molecular Structure Analysis
The molecular structure of urea derivatives derived from tetrahydropyridines and other similar compounds has been extensively studied. They adopt specific conformations influenced by their substituents, which can be revealed through spectroscopic methods and molecular modelling studies (I. Iriepa et al., 1997).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemistry
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea compounds are utilized in organic synthesis, demonstrating their versatility in forming complex structures. For instance, they have been applied in the synthesis of 2,2- and 2,6-diarylpiperidines through aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing a method to produce polysubstituted piperidine derivatives from 2-aryltetrahydropyridines (Tait, Butterworth, & Clayden, 2015). Additionally, electrochemical synthesis methods have been explored to create polycyclic N-heteroaromatics through cascade radical cyclization of diynes, highlighting the compound's role in generating electron-rich polycyclic aromatic hydrocarbons, including helicene-like structures (Hou, Mao, Song, & Xu, 2017).
Pharmacology and Biological Applications
In the realm of pharmacology, N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea derivatives have been studied for their biological activities. Notably, they have been investigated as acetylcholinesterase inhibitors, with specific urea derivatives showing potential as novel inhibitors, suggesting their significance in developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Furthermore, their application in the design of soluble epoxide hydrolase inhibitors underscores their therapeutic potential in addressing cardiovascular diseases and inflammatory pain (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Material Science and Stability Studies
The compound's derivatives have also found applications in material science, particularly in the photo-stabilization of polymers. Studies on tetramethylpiperidine derivatives in model systems have provided insights into their mechanisms of action in stabilizing polymers against photo-oxidative destruction, highlighting their importance in enhancing the longevity and durability of polymeric materials (Grattan, Carlsson, & Wiles, 1979).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXTAUUWSZSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)
![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)
![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)


![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)